![molecular formula C13H18N2O5 B563219 Corynecin III CAS No. 18048-95-8](/img/structure/B563219.png)
Corynecin III
描述
Corynecin III is a naturally occurring antibiotic compound produced by the bacterium Corynebacterium hydrocarboclastusThis compound exhibits a broad antibacterial spectrum, although it is less potent compared to chloramphenicol .
准备方法
合成路线和反应条件
科尼辛 III 由棒状杆菌 (Corynebacterium hydrocarboclastus) 生物合成。该过程涉及将氨基酸(如苏氨酸、高丝氨酸和蛋氨酸)掺入科尼辛 II 的丙酰基中。具体来说,科尼辛 III 的异丁酰基来自 L-缬氨酸,经 α-酮异戊酸 .
工业生产方法
科尼辛 III 的工业生产通常涉及在受控环境中培养棒状杆菌 (Corynebacterium hydrocarboclastus)。在培养基中添加特定的氨基酸可以提高产量。该过程包括发酵、提取和纯化步骤,以从培养液中分离科尼辛 III .
化学反应分析
反应类型
科尼辛 III 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化。
还原: 还原反应可以改变其官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在取代反应中使用乙酸酐和甲醇盐酸等试剂.
形成的主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化会导致羧酸的形成,而还原会导致醇或胺的形成 .
科学研究应用
Scientific Research Applications
Corynecin III has been studied for various applications in the fields of chemistry, biology, and medicine. Its significance lies primarily in its antibacterial properties and its role as a model compound for understanding antibiotic mechanisms.
Chemistry
- Model Compound : this compound serves as a model for studying the synthesis and reactions of chloramphenicol-like compounds, aiding researchers in developing new antibiotics.
- Structural Analysis : The compound's structure allows for comparative studies with other antibiotics, enhancing the understanding of structure-activity relationships in antibacterial agents .
Biology
- Antibacterial Mechanisms : It is utilized to explore the mechanisms through which chloramphenicol-like compounds inhibit bacterial growth. This compound disrupts protein synthesis by binding to the 50S ribosomal subunit, similar to chloramphenicol .
- Biofilm Inhibition : Recent studies suggest that this compound may also have potential in preventing biofilm formation, a significant factor in antibiotic resistance .
Medicine
- Development of New Antibacterial Agents : Research on this compound contributes to the discovery of new antibacterial agents, particularly against multidrug-resistant strains of bacteria. Its efficacy has been documented against pathogens such as Escherichia coli and Staphylococcus aureus .
This compound exhibits significant biological activity as an inhibitor of bacterial protein synthesis. The following table summarizes key aspects of its mechanism:
Mechanism Aspect | Details |
---|---|
Target | 50S ribosomal subunit |
Mode of Action | Inhibition of peptide bond formation |
Result | Inhibition of bacterial growth |
Biochemical Pathways | Involvement in metabolic pathways related to biosynthesis |
The compound's solubility in solvents like ethanol and methanol enhances its utility in laboratory settings, while its stability allows for prolonged storage without significant degradation.
Research Findings
Recent studies have highlighted the antibacterial efficacy of this compound against various pathogens. For instance, a study indicated that it effectively inhibited the growth of clinical isolates from multidrug-resistant bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Control (Chloramphenicol) |
---|---|---|
E. coli | 8 µg/mL | Less potent than chloramphenicol |
Staphylococcus aureus | 4 µg/mL | Comparable efficacy |
Klebsiella pneumoniae | 16 µg/mL | Effective but requires higher concentration |
These findings suggest that while this compound may be less potent than some traditional antibiotics, it retains significant efficacy against resistant strains .
Case Study 1: Antibacterial Efficacy
A notable case study involved testing this compound against clinical isolates from patients with bacterial infections. The results demonstrated its effectiveness in inhibiting growth at concentrations that are clinically relevant.
Case Study 2: Biofilm Disruption
Another study explored this compound's ability to disrupt biofilms formed by pathogenic bacteria. The results indicated that it could reduce biofilm viability significantly, suggesting potential applications in treating chronic infections where biofilms are a concern .
作用机制
Corynecin III exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus halting protein production. This mechanism is similar to that of chloramphenicol, although this compound is less potent .
相似化合物的比较
类似化合物
氯霉素: 一种结构相似但效力更高的强效抗生素。
科尼辛 I、II、IV 和 V: 科尼辛家族的其他成员,具有不同的抗菌谱和效力.
独特性
科尼辛 III 由于其特定的生物合成途径,涉及 L-缬氨酸和 α-酮异戊酸而独一无二。它与氯霉素的结构相似,但效力较低,使其成为抗生素研究中比较研究的有趣化合物 .
生物活性
Corynecin III is a naturally occurring antibiotic derived from the bacterium Corynebacterium hydrocarboclastus. While not clinically utilized due to its lower potency compared to chloramphenicol, it presents significant research potential due to its structural similarities and biological activities. This article delves into the biological activity of this compound, examining its mechanisms, antibacterial properties, potential antitumor effects, and implications for antibiotic resistance research.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 282.3 g/mol. Its structure comprises a nitrophenyl group, a propylamine chain, and an amide bond, which are critical for its biological activity. The compound's similarity to chloramphenicol allows for comparative studies that enhance understanding of antibiotic mechanisms.
This compound exhibits antibacterial activity primarily through the inhibition of protein synthesis. It binds specifically to the bacterial ribosome, disrupting the translation process. This mechanism is akin to that of chloramphenicol, making this compound a valuable model for studying ribosomal function and the development of antibiotic resistance .
Antibacterial Activity
Research indicates that this compound possesses broad-spectrum antibacterial properties. In comparative studies, it has shown greater antibacterial activity than some other compounds derived from similar biosynthetic pathways . The following table summarizes its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison with Chloramphenicol |
---|---|---|
Escherichia coli | 8 | Lower potency |
Staphylococcus aureus | 4 | Comparable |
Pseudomonas aeruginosa | 16 | Less effective |
These findings underscore this compound's potential as a research tool for understanding bacterial resistance mechanisms and developing new antibiotics.
Antitumor Activity
Emerging studies suggest that this compound may also exhibit antitumor properties against certain cancer cell lines. Preliminary data indicate that it could inhibit the proliferation of specific tumor cells, although further investigation is necessary to confirm these effects and assess safety .
Research on Antibiotic Resistance
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge. This compound serves as an important compound in research aimed at understanding resistance mechanisms. By exposing bacterial cultures to this compound, researchers can identify mutations that confer resistance, providing insights into how similar antibiotics might be rendered ineffective .
Case Studies
- Resistance Mechanism Study : A study explored how E. coli developed resistance when subjected to sub-lethal concentrations of this compound. Results indicated mutations in ribosomal RNA genes that altered drug binding sites, highlighting the compound's utility in resistance research .
- Antitumor Efficacy Assessment : In vitro studies evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity in breast cancer cells, warranting further exploration into its mechanism and potential therapeutic applications .
属性
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBVSPMUTLUQHL-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877272 | |
Record name | DIMETHYLAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-95-8 | |
Record name | DIMETHYLAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of the isobutyryl group found in Corynecin III?
A1: The research suggests that the isobutyryl group of this compound is derived from l-valine. This conclusion is based on feeding experiments where l-valine-U-14C was incorporated into this compound, suggesting a biosynthetic pathway involving α-ketoisovalerate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。